Comparative Lipophilicity (LogP) of 2‑Chloro‑N‑(trifluoromethyl)aniline versus Ring‑Trifluoromethylated Isomers
The experimentally determined octanol‑water partition coefficient (LogP) for 2‑chloro‑N‑(trifluoromethyl)aniline is 3.34 [REFS‑1]. This value is higher than the consensus LogP range (2.77–3.15) reported for the ring‑substituted isomer 2‑chloro‑4‑(trifluoromethyl)aniline [REFS‑2], indicating greater lipophilicity.
| Evidence Dimension | Octanol‑water partition coefficient (LogP) |
|---|---|
| Target Compound Data | 3.34 |
| Comparator Or Baseline | 2‑chloro‑4‑(trifluoromethyl)aniline: Consensus LogP 2.77–3.15 |
| Quantified Difference | ΔLogP ≈ +0.19 to +0.57 |
| Conditions | Experimental measurement (target compound) vs. consensus predicted/experimental values (comparator) |
Why This Matters
Higher lipophilicity can influence membrane permeability and organic solvent solubility, which are critical parameters in agrochemical formulation and drug‑like property optimization.
